5S rRNA 修飾剤

概要

説明

It is a precursor material used in the synthesis of perovskite solar cells, particularly formamidinium lead iodide (FAPbI₃), which has shown promise in achieving high solar conversion efficiencies . Formamidinium iodide is known for its narrower bandgap compared to methylammonium lead iodide, making it more suitable for solar energy applications .

科学的研究の応用

Structural Characteristics

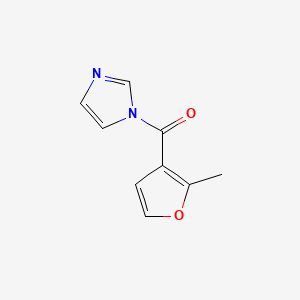

- Molecular Formula : C9H8N2O2

- Molecular Weight : 176.17 g/mol

- Hydrogen Bond Donor Count : 0

- Hydrogen Bond Acceptor Count : 3

- Rotatable Bond Count : 1

- Topological Polar Surface Area : 48 Ų

Medicinal Chemistry

(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological systems, particularly in the context of:

- Antimicrobial Activity : Studies have shown that compounds containing imidazole and furan rings exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Research indicates that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

RNA Modulation

The compound has been identified as a 5S rRNA modificator , suggesting its role in RNA biology. This application is particularly relevant in:

- Gene Expression Studies : Modifying RNA structures can lead to insights into gene regulation mechanisms.

- Therapeutic Applications : Targeting rRNA can provide novel strategies for treating diseases linked to dysfunctional gene expression.

Material Science

Due to its unique chemical structure, (1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone may find applications in materials science:

- Organic Electronics : The compound's electronic properties could be harnessed in the development of organic semiconductors.

- Polymer Chemistry : Its reactivity can be utilized in synthesizing new polymers with specific functionalities.

Case Study 1: Antimicrobial Activity

A study published in Nature Chemical Biology explored the antimicrobial properties of imidazole derivatives, including (1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone. The results indicated that modifications to the imidazole ring significantly enhanced antimicrobial efficacy against Gram-positive bacteria.

Case Study 2: Anticancer Research

In a research article from Springer Nature, derivatives of this compound were tested against various cancer cell lines. The findings demonstrated that specific substitutions on the furan moiety could lead to increased cytotoxicity, suggesting a pathway for developing new anticancer drugs.

Case Study 3: RNA Interaction Studies

Research highlighted in Nature Chemical Biology examined how (1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone interacts with RNA structures. The study revealed that it could modulate RNA folding and stability, providing insights into potential therapeutic applications for RNA-targeting drugs.

作用機序

フォルマミジニウムヨージドは、主にペロブスカイト材料の形成における前駆体としての役割を果たすことでその効果を発揮します。フォルマミジニウムカチオン (FA⁺) は、ヨウ化鉛 (PbI₂) と相互作用してフォルマミジニウム鉛ヨージド (FAPbI₃) を形成し、これはペロブスカイト結晶構造を持っています。 この構造は、材料の高い光吸収係数、長いキャリア寿命、および低い励起子結合エネルギーをもたらし、太陽エネルギー変換に非常に効率的になります .

類似化合物:

メチルアンモニウムヨージド (CH₃NH₃I): メチルアンモニウム鉛ヨージド (MAPbI₃) の合成に使用されます。これは、フォルマミジニウム鉛ヨージドと比較してバンドギャップが広く、熱安定性が低くなっています.

セシウムヨージド (CsI): セシウム鉛ヨージド (CsPbI₃) の合成に使用されます。これは、フォルマミジニウム鉛ヨージドと比較して熱安定性が高くなりますが、バンドギャップが広くくなっています.

独自性: フォルマミジニウムヨージドは、メチルアンモニウム鉛ヨージドと比較して、バンドギャップが狭く、熱安定性に優れたペロブスカイト材料を形成できるという点で独特です。 これは、高効率な太陽電池に適しています .

生化学分析

Biochemical Properties

The 5S rRNA modificator interacts with various biomolecules in biochemical reactions . It plays a significant role in the modification of 5S rRNA, a process that is crucial for the function of the ribosome . The modificator interacts with the 5S rRNA molecule, leading to changes in its structure and function . These interactions are essential for the proper functioning of the ribosome and, consequently, protein synthesis .

Cellular Effects

The 5S rRNA modificator has profound effects on various types of cells and cellular processes . It influences cell function by modifying the structure of 5S rRNA, which is a critical component of the ribosome . This modification can impact cell signaling pathways, gene expression, and cellular metabolism . The 5S rRNA modificator can also influence the stability, translation, and localization of pivotal disease-related mRNAs .

Molecular Mechanism

The 5S rRNA modificator exerts its effects at the molecular level through a variety of mechanisms . It binds to the 5S rRNA molecule, leading to modifications that change the structure and function of the rRNA . This can result in changes in gene expression, enzyme inhibition or activation, and other molecular effects . The modificator’s ability to bind and modify 5S rRNA is a key aspect of its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the 5S rRNA modificator can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that the 5S rRNA modificator can significantly outperform other reagents when probing RNA structure in vivo, particularly in bacteria .

Dosage Effects in Animal Models

The effects of the 5S rRNA modificator can vary with different dosages in animal models

Metabolic Pathways

The 5S rRNA modificator is involved in the modification of 5S rRNA, a process that is part of the larger metabolic pathway of protein synthesis . The modificator interacts with the 5S rRNA molecule, leading to changes in its structure and function . This can impact metabolic flux or metabolite levels .

Transport and Distribution

The 5S rRNA modificator is transported and distributed within cells and tissues . It has an increased ability to permeate biological membranes, which allows it to effectively probe RNA structure in vivo . The transport and distribution of the 5S rRNA modificator can influence its localization or accumulation within cells .

Subcellular Localization

Given its role in modifying 5S rRNA, it is likely that the 5S rRNA modificator is localized to the ribosome, where 5S rRNA is found .

準備方法

合成経路と反応条件: フォルマミジニウムヨージドは、フォルマミジン酢酸とヨウ化水素酸を反応させることで合成できます。 この反応は通常、水溶液中で行われ、その後再結晶化して純粋なフォルマミジニウムヨージド結晶を得ます .

工業的生産方法: 工業的な設定では、フォルマミジニウムヨージドは同様の方法で、ただしより大規模に生産されます。このプロセスには、高純度と収率を確保するために、温度や濃度などの反応条件を慎重に制御することが含まれます。 最終製品は、多くの場合、エタノールからの再結晶化によってさらに精製されます .

化学反応の分析

反応の種類: フォルマミジニウムヨージドは、次のようなさまざまな化学反応を起こします。

酸化: フォルマミジニウム硝酸塩に酸化される可能性があります。

還元: フォルマミジンに還元される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、硝酸があります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

主な生成物:

酸化: フォルマミジニウム硝酸塩。

還元: フォルマミジン。

4. 科学研究における用途

フォルマミジニウムヨージドは、いくつかの科学研究用途があります。

化学: 太陽電池用ペロブスカイト材料の合成における前駆体として使用されます。

類似化合物との比較

Methylammonium iodide (CH₃NH₃I): Used in the synthesis of methylammonium lead iodide (MAPbI₃), which has a wider bandgap and lower thermal stability compared to formamidinium lead iodide.

Cesium iodide (CsI): Used in the synthesis of cesium lead iodide (CsPbI₃), which has better thermal stability but a wider bandgap compared to formamidinium lead iodide.

Uniqueness: Formamidinium iodide is unique due to its ability to form perovskite materials with a narrower bandgap and better thermal stability compared to methylammonium lead iodide. This makes it more suitable for high-efficiency solar cells .

生物活性

(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by an imidazole ring fused with a 2-methylfuran moiety, which contributes to its diverse biological properties. Imidazole derivatives are known for their broad range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated various imidazole compounds against Gram-positive and Gram-negative bacteria using the cylinder well diffusion method. The results showed that certain derivatives displayed substantial zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 |

| 5b | 11 |

| 5c | 20 |

| Streptomycin (control) | 28 |

This table summarizes the efficacy of selected compounds compared to a standard antibiotic, highlighting the potential of imidazole-based drugs in treating infections .

Anticancer Activity

Imidazole-containing compounds have shown promise in anticancer research. For instance, derivatives have been tested for their ability to inhibit tumor cell proliferation. In vitro studies demonstrated that certain analogs significantly reduced the viability of cancer cell lines, suggesting a mechanism involving apoptosis induction.

Case Study: Antitumor Activity

A recent study focused on the synthesis of novel imidazole derivatives and their evaluation against various cancer cell lines. The results indicated that compounds with specific substitutions on the imidazole ring exhibited enhanced cytotoxicity. Notably, one derivative led to a reduction in cell viability by over 70% at concentrations as low as 10 µM .

The biological activity of (1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone can be attributed to its ability to interact with various biological targets. The imidazole ring can act as a proton donor or acceptor, influencing enzyme activity and receptor interactions. This amphoteric nature allows it to participate in diverse biochemical pathways.

Interaction with Enzymes

Imidazoles are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are crucial in inflammatory processes and signal transduction pathways. By modulating these enzymes, imidazole derivatives can exert anti-inflammatory effects and potentially improve therapeutic outcomes in conditions like arthritis and cancer .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of (1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone is essential for evaluating its therapeutic potential. Preliminary studies suggest that this compound exhibits favorable absorption characteristics with moderate bioavailability. However, detailed toxicity profiles are necessary to ensure safety for clinical applications.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | TBD |

| Clearance rate | TBD |

These parameters are critical for determining appropriate dosing regimens in future clinical trials.

特性

IUPAC Name |

imidazol-1-yl-(2-methylfuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-8(2-5-13-7)9(12)11-4-3-10-6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBPIWAAJBRELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348105 | |

| Record name | 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415238-77-5 | |

| Record name | 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。